Simurosertib

Description

Context of Cell Division Cycle 7 (CDC7) Kinase Inhibition in Oncology

Cell Division Cycle 7 (CDC7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the cell cycle. aacrjournals.orgaacrjournals.orgtandfonline.compatsnap.com In partnership with its regulatory subunit, DBF4, CDC7 forms an active complex that phosphorylates key components of the DNA replication machinery, such as the minichromosome maintenance (MCM) complex. aacrjournals.orgpatsnap.comaacrjournals.org This phosphorylation is an essential step for the unwinding of DNA and the beginning of its duplication. patsnap.com

Overview of Simurosertib as a Selective CDC7 Inhibitor

This compound, also known as TAK-931, is an orally bioavailable and highly potent small molecule that selectively inhibits CDC7 kinase. aacrjournals.orgozmosi.comchemicalprobes.org By binding to CDC7, this compound blocks its enzymatic activity, thereby preventing the initiation of DNA replication. nih.gov This action leads to cell cycle arrest and induces apoptosis in tumor cells that overexpress CDC7. nih.gov Preclinical studies have demonstrated that this compound exhibits antiproliferative activity across a variety of cancer cell lines and can cause significant and irreversible tumor growth inhibition in animal models of human cancers, including colorectal, lung, ovarian, and pancreatic cancers. aacrjournals.org

The mechanism of action of this compound has been confirmed in clinical studies through the observation of reduced phosphorylation of MCM2, a direct downstream target of CDC7. aacrjournals.org This demonstrates target engagement and provides clinical evidence for its predicted mechanism. aacrjournals.org this compound has been investigated in clinical trials to evaluate its effects on various advanced solid tumors. nih.govdrugbank.commedpath.com

Historical Context of CDC7 Targeting in Cancer Therapy

The identification of CDC7 as a potential therapeutic target in oncology is a result of decades of research into the fundamental processes of the cell cycle. nih.govdovepress.com Initially discovered in budding yeast, CDC7 was identified as a crucial factor for initiating DNA synthesis. nih.govdovepress.com Subsequent research elucidated its role in human cells and its frequent overexpression in various cancers, including melanoma, breast cancer, and diffuse large B-cell lymphoma. aacrjournals.orgtandfonline.com

This understanding spurred the development of small molecule inhibitors aimed at targeting CDC7. aacrjournals.orgnih.gov The rationale behind this approach is that while CDC7 is essential for the viability of eukaryotic cells, its inhibition preferentially induces cell death in cancer cells due to their inherent genomic instability and defects in cell cycle checkpoint pathways. nih.govtandfonline.comnih.gov Early inhibitors, such as PHA-767491, a dual inhibitor of CDC7 and CDK9, showed promise in preclinical models by inducing apoptosis in a wide range of cancer cell lines and inhibiting tumor growth in animal models. oncotarget.com The development of more selective and potent inhibitors like this compound represents the progression of this targeted therapeutic strategy, moving from broad-acting agents to more refined molecules with a specific molecular target. aacrjournals.orgresearchgate.net Although several CDC7 inhibitors have entered clinical trials, achieving satisfactory efficacy has been a challenge, highlighting the ongoing need to identify novel chemical scaffolds and optimize treatment strategies. tandfonline.com

| Feature | Description |

| Compound Name | This compound (TAK-931) aacrjournals.orgdrugbank.com |

| Mechanism of Action | Selective inhibitor of Cell Division Cycle 7 (CDC7) kinase aacrjournals.orgnih.govozmosi.comchemicalprobes.orgebi.ac.uk |

| Molecular Target | CDC7, a serine/threonine kinase crucial for DNA replication initiation aacrjournals.orgtandfonline.comnih.gov |

| Effect on Cancer Cells | Prevents DNA replication, causes cell cycle arrest, and induces apoptosis patsnap.comnih.gov |

| Administration | Oral aacrjournals.orgozmosi.com |

| Clinical Trial Identifier | Title | Phase | Status | Conditions |

| NCT03261947 | A Study to Evaluate the Safety, Tolerability, and Activity of TAK-931 in Participants With Metastatic Pancreatic Cancer, Metastatic Colorectal Cancer, and Other Advanced Solid Tumors | Phase 2 | Completed | Colorectal Cancer, Pancreatic Cancer, Esophageal Neoplasms, Non-Small Cell Lung Carcinoma nih.govdrugbank.com |

| NCT02699749 | An Open-Label, Phase 1, Dose-Escalation Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 (CDC7) Inhibitor, in Adult Patients With Advanced Nonhematologic Tumors | Phase 1 | Completed | Advanced Solid Tumors nus.edu.sg |

| NCT03708211 | A Phase 1, Open-Label Study to Assess the Relative Bioavailability, Effect of Food, and Gastric pH Modification on the Pharmacokinetics of TAK-931 in Patients With Advanced Solid Tumors | Phase 1 | Completed | Advanced Solid Tumors nus.edu.sg |

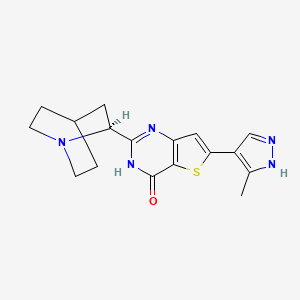

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXKJKTISMIOW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330782-76-7 | |

| Record name | Simurosertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simurosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIMUROSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Simurosertib as a Selective Kinase Inhibitor of CDC7

This compound is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase. medchemexpress.comaxonmedchem.comcaymanchem.com CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the cell cycle. carnabio.comnih.govaacrjournals.org The inhibitor has demonstrated significant anti-tumor activities in various preclinical models. axonmedchem.comchemietek.com

ATP-Competitive Inhibition Dynamics of CDC7

This compound functions as an ATP-competitive inhibitor of CDC7 kinase. medchemexpress.comaxonmedchem.comresearchgate.net This means that it binds to the ATP-binding pocket of the CDC7 enzyme, directly competing with the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP). This competition effectively blocks the kinase's ability to transfer a phosphate (B84403) group to its target proteins, a critical step in their activation. Research has shown that this compound potently inhibits CDC7 kinase activity with a time-dependent kinetic profile. medchemexpress.com The reported half-maximal inhibitory concentration (IC50) for this compound against CDC7 is exceptionally low, at less than 0.3 nM, and another study reports an IC50 of 0.26 nM, indicating very high potency. medchemexpress.comcaymanchem.comchemietek.com

Selectivity Profile Against Other Kinases

A key feature of an effective kinase inhibitor is its selectivity for the target kinase over other kinases in the human kinome. This compound has demonstrated a high degree of selectivity for CDC7. medchemexpress.comaxonmedchem.comcaymanchem.com In a broad panel of 308 different kinases, this compound was found to be over 120-fold more selective for CDC7 than for other kinases. medchemexpress.com For instance, its inhibitory activity against cyclin-dependent kinase 2 (Cdk2) and Rho-associated kinase 1 (ROCK1) is significantly lower, with IC50 values of 6,300 nM and 430 nM, respectively. caymanchem.comnetascientific.com This high selectivity minimizes off-target effects, a desirable characteristic for a therapeutic agent.

Downstream Molecular Pathways Disrupted by CDC7 Inhibition

The inhibition of CDC7 by this compound sets off a cascade of effects on downstream molecular pathways, primarily impacting DNA replication and the cellular response to DNA damage. medchemexpress.comnih.govaacrjournals.org

Regulation of DNA Replication Initiation

CDC7, in complex with its regulatory subunit DBF4, is essential for initiating DNA replication. nih.govaacrjournals.org By inhibiting CDC7, this compound effectively halts this fundamental process.

A primary and well-documented downstream effect of CDC7 inhibition by this compound is the suppression of phosphorylation of the Minichromosome Maintenance Protein 2 (MCM2). medchemexpress.comcaymanchem.comnih.gov The MCM complex (MCM2-7) is a helicase that unwinds DNA at replication origins, a prerequisite for DNA synthesis. nih.gov CDC7 specifically phosphorylates MCM2 at serine 40 (Ser40). medchemexpress.comnih.govaacrjournals.org Treatment with this compound has been shown to suppress this phosphorylation in a dose-dependent manner. medchemexpress.com For example, in HeLa cells, this compound inhibited MCM2 phosphorylation with an IC50 of 17 nM. caymanchem.comnetascientific.com This lack of MCM2 phosphorylation prevents the proper activation of the MCM helicase, leading to a delay in the S phase of the cell cycle and the induction of replication stress. medchemexpress.comnetascientific.com

Modulation of DNA Damage Response (DDR) Pathways

The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect and repair DNA damage, thereby maintaining genomic integrity. mdpi.comsigmaaldrich.com CDC7 itself is involved in modulating the S-phase checkpoint signaling within the DDR. nih.govaacrjournals.org By inducing replication stress through the inhibition of DNA replication initiation, this compound indirectly activates the DDR. medchemexpress.com This activation can lead to cell cycle arrest, giving the cell time to repair the damage, or if the damage is too severe, it can trigger apoptosis (programmed cell death). mdpi.com The disruption of normal DNA replication by this compound can thus sensitize cancer cells, which often have existing defects in their DDR pathways, to cell death.

| Compound Name |

| This compound |

| Adenosine triphosphate (ATP) |

| PHA-767491 |

| XL413 |

| Abbreviation | Full Name |

| ATP | Adenosine triphosphate |

| CDC7 | Cell division cycle 7 |

| CDK2 | Cyclin-dependent kinase 2 |

| DDR | DNA Damage Response |

| IC50 | Half-maximal inhibitory concentration |

| MCM2 | Minichromosome Maintenance Protein 2 |

| ROCK1 | Rho-associated kinase 1 |

Influence on Cell Cycle Progression, Specifically G1-S Transition

The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of genetic material. The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint. wikipedia.org this compound exerts its influence primarily at this juncture by inhibiting CDC7. nih.govdrugbank.com

The kinase CDC7, in conjunction with its regulatory subunit Dbf4, forms the Dbf4-dependent kinase (DDK) complex. researchgate.net This complex is essential for the initiation of DNA replication. researchgate.net One of the primary functions of CDC7 is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) protein complex (MCM2-7), which is a core component of the pre-replication complex. drugbank.comharvard.edu This phosphorylation event is a crucial step for the loading of other replication factors, such as CDC45 and the GINS complex, to form the active replicative helicase, which unwinds DNA and allows replication to begin. harvard.edu

By inhibiting CDC7, this compound prevents the phosphorylation of MCM proteins, specifically at sites like Ser40 on MCM2. medchemexpress.comcaymanchem.com This blockade of MCM phosphorylation stalls the activation of replication origins, thereby preventing the cell from entering the S phase. nih.govresearchgate.net This leads to a delay in S phase progression and an arrest of the cell cycle at the G1/S transition. medchemexpress.comcaymanchem.com Research has shown that inhibition of CDC7 can lead to a prolonged G1 phase. harvard.edu

Table 1: Effect of this compound on Cell Cycle Progression

| Cellular Process | Key Protein Target | Effect of this compound | Consequence |

|---|---|---|---|

| G1-S Transition | CDC7 Kinase | Inhibition of kinase activity | Blockade of entry into S phase |

| DNA Replication Initiation | MCM Complex | Prevention of phosphorylation | Stalled replication origins |

| Cell Cycle Progression | - | Delayed S phase progression | G1/S phase arrest |

Induction of Replication Stress and Cellular Apoptosis

The disruption of DNA replication initiation by this compound leads to a state known as replication stress. caymanchem.com Replication stress is a major source of genomic instability and can trigger cellular responses, including apoptosis (programmed cell death). frontiersin.orgnih.gov

Inhibition of CDC7 by this compound results in the accumulation of stalled replication forks. researchgate.net This sustained replication stress activates DNA damage response (DDR) pathways. medchemexpress.com The activation of the DDR can lead to the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis. medchemexpress.com Ultimately, the inability of the cell to resolve the replication stress and complete DNA synthesis culminates in mitotic catastrophe and apoptotic cell death. nih.govopentargets.org Studies have demonstrated that this compound induces apoptosis in various cancer cell lines. nih.govchemgood.com

Interactions with Oncogenic Signaling Networks

The efficacy of this compound is also linked to its interplay with various oncogenic signaling networks that are frequently dysregulated in cancer.

Key oncogenic pathways influenced by this compound's mechanism include those governed by the tumor suppressor proteins p53 and Retinoblastoma (RB1), as well as the MYC proto-oncogene. nih.gov The loss or inactivation of TP53 and RB1, common events in many cancers, can lead to an upregulation of CDC7. nih.govresearchgate.net This creates a dependency on CDC7 for cell survival, making such tumors particularly vulnerable to CDC7 inhibitors like this compound. nih.gov

Recent research has highlighted a significant connection between CDC7 inhibition and the MYC oncogene. nih.govmdpi.com MYC is a potent driver of cell proliferation and is often implicated in tumor progression and therapeutic resistance. mdpi.com It has been shown that CDC7 can promote the stabilization and expression of MYC protein. mdpi.com Consequently, inhibition of CDC7 by this compound can lead to the proteasome-mediated degradation of MYC. nih.gov This degradation of MYC has been shown to suppress neuroendocrine transdifferentiation, a mechanism of resistance to targeted therapies in some cancers. nih.govnih.gov

Furthermore, the PI3K/Akt/mTOR pathway, a central signaling network that regulates cell growth, proliferation, and survival, is also relevant. nih.gov While direct interaction data is extensive, the induction of apoptosis by this compound through replication stress can be influenced by the status of pathways like PI3K/Akt. selleck.cnpetermac.org.au The complex interplay between different signaling pathways ultimately determines the cellular response to this compound. nih.govnih.gov

Table 2: this compound's Interaction with Oncogenic Signaling

| Signaling Molecule/Pathway | Role in Cancer | Interaction with this compound's Mechanism |

|---|---|---|

| p53 | Tumor suppressor, regulates cell cycle arrest and apoptosis. wikipedia.orgfrontiersin.org | Inactivation of p53 can increase dependence on CDC7, enhancing sensitivity to this compound. nih.gov |

| RB1 | Tumor suppressor, controls G1/S transition. nih.gov | Loss of RB1 can increase dependence on CDC7, enhancing sensitivity to this compound. nih.gov |

| MYC | Proto-oncogene, drives cell proliferation. mdpi.com | This compound induces proteasomal degradation of MYC. nih.gov |

| PI3K/Akt/mTOR | Regulates cell growth, survival, and proliferation. nih.gov | The apoptotic response to this compound-induced replication stress can be modulated by this pathway. selleck.cn |

Preclinical Efficacy Studies

In Vitro Anti-proliferative Activity Across Cancer Cell Lines

Simurosertib has demonstrated broad anti-proliferative activity against a wide array of cancer cell lines. aacrjournals.orgresearchgate.net In a large-scale screening study involving 245 cancer cell lines from both solid and hematological malignancies, this compound showed varied efficacy. researchgate.net The half-maximal growth inhibition (GI₅₀) values ranged from 30.2 nM to over 10,000 nM, with a median value of 407.4 nM. researchgate.net

The mechanism behind this anti-proliferative effect involves the inhibition of CDC7 kinase, which leads to a delay in the S phase of the cell cycle and induces replication stress. selleckchem.comselleckchem.com This disruption of normal cell division processes ultimately results in irreversible anti-proliferative effects in cancer cells. selleckchem.comselleckchem.com

Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| GI₅₀ Value Range | Number of Cell Lines |

|---|---|

| <100 nM | 33 |

| 100 to 1000 nM | 156 |

| >1000 nM | 57 |

Data sourced from a study of 246 cell lines (245 cancer, 1 normal lung fibroblast). researchgate.net

In Vivo Antitumor Activity in Xenograft Models

The antitumor effects of this compound have been confirmed in various in vivo xenograft models, where human tumor cells are implanted into immunodeficient mice. medchemexpress.comaacrjournals.org Oral administration of this compound has been shown to cause significant and, in some cases, irreversible tumor growth inhibition across multiple cancer types. medchemexpress.comaacrjournals.org

In preclinical models of colorectal cancer, this compound has shown significant antitumor activity. medchemexpress.comaacrjournals.org Studies using the COLO205 human colorectal cancer cell line xenograft model demonstrated that oral administration of this compound leads to a dose-dependent inhibition of tumor growth. medchemexpress.com One study reported a tumor growth inhibition (TGI) of over 98% in a COLO205 xenograft model. nus.edu.sg In a broader study of patient-derived xenograft (PDX) models, the median tumor growth inhibition for colorectal cancer was 43.8%. researchgate.net Another investigation in a COLO205 xenograft model showed the tumor/control (%T/C) value, an indicator of antitumor activity, was 53% with this compound treatment. researchgate.net

This compound has demonstrated notable efficacy in lung cancer xenograft models. aacrjournals.orgresearchgate.net A study encompassing several patient-derived xenograft models of lung cancer reported a median tumor growth inhibition of 76.8%. researchgate.net Research has also indicated that inhibiting CDC7 with this compound can enhance the effectiveness of standard cytotoxic chemotherapies in models of small cell lung carcinoma. larvol.comlarvol.com

Preclinical evaluation in murine xenograft models of human ovarian cancer has established the antitumor activity of this compound. aacrjournals.org In a study utilizing a panel of patient-derived xenografts, the median tumor growth inhibition in ovarian cancer models was 57.4%. researchgate.net

This compound has exhibited marked, dose-dependent antitumor activity in pancreatic cancer xenograft models. selleckchem.comselleckchem.comresearchgate.net In studies using xenografts from the pancreatic cancer cell lines COLO205 and SW948, this compound was effective at inhibiting tumor growth. selleckchem.comselleckchem.com A comprehensive study using patient-derived xenograft models of pancreatic cancer found a median tumor growth inhibition of 70.1%. researchgate.net Specific PDX models showed particularly strong responses, with tumor growth inhibitions on day 22 reaching 96.6% in the PHTX-249Pa model and up to 89.9% in the PHTXM-97Pa model. researchgate.net

Table 2: Antitumor Activity of this compound in Patient-Derived Xenograft (PDX) Models

| Cancer Type | Median Tumor Growth Inhibition (%TGI) |

|---|---|

| Colorectal Cancer | 43.8% |

| Lung Cancer | 76.8% |

| Ovarian Cancer | 57.4% |

| Pancreatic Cancer | 70.1% |

Data represents the median %TGI across multiple PDX models for each cancer type. researchgate.net

In preclinical models of prostate cancer, particularly those with neuroendocrine features, the inhibition of CDC7 by this compound has shown promise. researchgate.netlarvol.comlarvol.com Studies have demonstrated that this compound treatment can extend the response to standard cytotoxic agents in models of prostate small cell carcinoma. larvol.comlarvol.com Furthermore, research has indicated that prostate cancer cells with the inactivation of both TP53 and RB1 tumor suppressor genes exhibit increased sensitivity to this compound. researchgate.net

Monotherapy Efficacy in Preclinical Settings

This compound (TAK-931) has demonstrated significant single-agent antitumor activity in a wide range of preclinical cancer models. researchgate.net Its efficacy as a monotherapy is rooted in its function as a highly potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, a crucial enzyme in DNA replication initiation. nih.govmedchemexpress.comchemietek.com Inhibition of CDC7 leads to replication stress and subsequent antiproliferative effects in cancer cells. nih.govmdpi.com

Studies in murine xenograft models have shown that this compound treatment can lead to significant and irreversible tumor growth inhibition across several human cancer types, including colorectal, lung, ovarian, and pancreatic cancer. nih.govaacrjournals.org The compound's antiproliferative activity has been observed in numerous cancer cell lines in vitro and has been translated into substantial in vivo efficacy. nih.govmdpi.com

Efficacy in Patient-Derived Xenograft (PDX) Models

Extensive studies involving a large panel of patient-derived xenograft (PDX) models have been conducted to evaluate the antitumor efficacy of this compound. In a study encompassing 93 different PDX models, this compound monotherapy demonstrated notable antitumor effects. Efficacy, defined as a Tumor Growth Inhibition (%TGI) of 60% or more, was observed in 46.2% of the models tested (43 out of 93). researchgate.net The median %TGI varied across different cancer indications, showing particular effectiveness in lung and pancreatic cancer models. researchgate.net

Table 1: Monotherapy Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| Cancer Type | Total Models Tested | Models with Efficacy (TGI ≥ 60%) | Median Tumor Growth Inhibition (%TGI) |

|---|---|---|---|

| All Cancers | 93 | 43 | 56.5% |

| Colorectal | - | - | 43.8% |

| Lung | - | - | 76.8% |

| Ovarian | - | - | 57.4% |

| Pancreatic | - | - | 70.1% |

Data sourced from a comprehensive study on the preclinical efficacy of TAK-931. researchgate.net

Efficacy in Specific Xenograft Models

This compound has shown marked, dose-dependent antitumor activity in specific xenograft models. researchgate.net For instance, in a COLO205 colorectal cancer xenograft model, oral administration of this compound resulted in a tumor growth inhibition of over 98%. medchemexpress.comnus.edu.sg

Further investigations have explored its efficacy in the context of neuroendocrine transformation, a mechanism of resistance to targeted therapies in lung and prostate cancers. nih.govmdpi.comatsjournals.org In these preclinical settings, this compound monotherapy has demonstrated its ability to constrain this transformation process. nih.govatsjournals.org The efficacy was quantified using the Treatment/Control (T/C) value, which represents the relative change in tumor volume in treated versus control groups. A lower T/C value indicates greater antitumor activity.

Table 2: Monotherapy Efficacy of this compound in Neuroendocrine-Related Xenograft Models

| Model Type | Xenograft Model | Key Model Characteristics | Efficacy Metric (T/C Value at Endpoint) |

|---|---|---|---|

| Prostate Cancer | DKO LnCap/AR | TP53/RB1-inactivated, enzalutamide-resistant | 67% |

| Lung Cancer | T-SCLC PDX | EGFR-mutant NSCLC/SCLC combined histology | 39% |

T/C (Treatment/Control) values indicate the size of the treated tumor relative to the control tumor at the end of the experiment. nih.govresearchgate.net

These preclinical findings underscore the potential of this compound as a monotherapy agent, demonstrating broad activity across a variety of tumor types and specific efficacy in models of therapeutic resistance. researchgate.netnih.gov

Role in Overcoming Therapeutic Resistance

Neuroendocrine (NE) Transformation as a Resistance Mechanism

Neuroendocrine (NE) transformation is a critical mechanism of acquired resistance observed in adenocarcinomas, particularly in lung and prostate cancers, leading to a poor prognosis. urotoday.comnih.govjove.comresearchgate.netnih.gov This process involves a change in the tumor's cellular identity from an adenocarcinoma to a neuroendocrine phenotype, rendering it unresponsive to the initial targeted therapy. There are currently no established therapeutic strategies to prevent or delay this histological transformation, even when patients at high risk can be identified. urotoday.comnih.govnih.gov

Simurosertib has demonstrated the ability to suppress NE transdifferentiation. nih.govresearchgate.netnih.gov By inhibiting CDC7, this compound interferes with the acquisition of a neuroendocrine phenotype. nih.gov In various in vivo models of NE transformation, treatment with this compound has been shown to prevent this cellular change and significantly extend the response to targeted therapies. urotoday.comnih.govjove.comresearchgate.netnih.gov Research suggests that while this compound can prevent NE transformation, it may not be able to reverse it once the transformation is complete. nih.gov Therefore, its application in combination with primary targeted therapies could be crucial for patients with tumors identified as being at high risk for such transformation, potentially prolonging the efficacy of the initial treatment. nih.gov

The counteraction of NE transformation by this compound is mechanistically linked to the degradation of the MYC proto-oncogene protein. urotoday.comnih.govresearchgate.netnih.gov MYC is a transcription factor deeply involved in promoting stemness and driving histological transformation. nih.govresearchgate.netnih.gov Inhibition of CDC7 by this compound leads to the proteasome-mediated degradation of MYC. urotoday.comnih.govresearchgate.netnih.gov This critical action constrains the tumor's ability to adapt and undergo NE transformation in response to targeted therapy. researchgate.net The essential role of MYC in this process was confirmed in studies where the overexpression of a degradation-resistant form of MYC re-established the NE phenotype, even when treated with this compound. urotoday.comnih.govjove.comresearchgate.netnih.gov This highlights that the degradation of MYC is a key downstream effect of CDC7 inhibition in preventing this form of therapeutic resistance. researchgate.net

The effectiveness of this compound in this context is closely tied to the genetic status of the tumor, specifically the inactivation of the tumor suppressor genes TP53 and Retinoblastoma 1 (RB1). The co-inactivation of TP53 and RB1 is a known marker for tumors at high risk of undergoing NE transformation. urotoday.comnih.govresearchgate.netnih.gov Research has revealed that the loss of both TP53 and RB1 function leads to an upregulation of the CDC7 kinase. nih.govresearchgate.net This upregulation occurs in the early stages of NE transformation, creating a dependency on CDC7 for survival and proliferation. nih.govresearchgate.net This induced dependency consequently renders these tumors highly sensitive to CDC7 inhibitors like this compound. urotoday.comnih.govjove.comresearchgate.netnih.gov This creates a therapeutic vulnerability, suggesting that tumors with TP53/RB1 mutations are prime candidates for treatment strategies involving this compound to prevent resistance. nih.govresearchgate.net

Acquired Resistance to Targeted Therapies

Acquired resistance is a major challenge in cancer treatment where therapies that are initially effective lose their potency over time. This compound's mechanism of action has shown potential in overcoming resistance in cancers treated with specific targeted agents.

In non-small cell lung cancer (NSCLC) with activating mutations in the Epidermal Growth Factor Receptor (EGFR), TKIs are a standard first-line treatment. However, resistance, often through mechanisms like NE transformation, inevitably develops. researchgate.net this compound's ability to prevent NE transformation by inducing MYC degradation is directly relevant to this clinical challenge. researchgate.net In preclinical models of EGFR-mutant NSCLC, combining this compound with an EGFR TKI like osimertinib (B560133) was able to suppress the emergence of the NE phenotype and delay tumor relapse. nih.gov This suggests a combination therapy approach could be a valuable strategy to prolong the effectiveness of EGFR inhibitors.

Prostate cancer is often dependent on the androgen receptor (AR) signaling pathway, and therapies targeting AR are a cornerstone of treatment. nih.govnih.govresearchgate.net Similar to EGFR-mutant lung cancer, resistance can develop through NE transformation, leading to castration-resistant prostate cancer (CRPC). researchgate.net In preclinical models of prostate cancer, the combination of this compound with AR-targeting therapies like enzalutamide (B1683756) has been shown to suppress this transformation. researchgate.net This effect is particularly pronounced in tumors with TP53 and RB1 inactivation, which become dependent on CDC7 and thus sensitive to this compound. researchgate.net By preventing the shift to a neuroendocrine phenotype, this compound helps to maintain the tumor's reliance on the AR pathway, thereby extending the efficacy of AR-targeted treatments. researchgate.net

Research Findings on this compound

| Cancer Type | Therapeutic Challenge | This compound's Role | Mechanism of Action | Key Findings | Source |

|---|---|---|---|---|---|

| Lung Adenocarcinoma (EGFR-mutant) | Resistance to EGFR TKIs via Neuroendocrine Transformation | Prevents acquisition of NE phenotype | CDC7 inhibition leads to proteasomal degradation of MYC | Combination with osimertinib suppressed NE transformation and delayed tumor relapse in preclinical models. | nih.govresearchgate.net |

| Prostate Adenocarcinoma | Resistance to Androgen Receptor (AR) targeting therapies via Neuroendocrine Transformation | Suppresses NE transdifferentiation | CDC7 inhibition leads to proteasomal degradation of MYC | Combination with enzalutamide suppressed NE transformation in preclinical models, particularly in TP53/RB1-inactivated tumors. | researchgate.net |

| Lung and Prostate Cancers | Tumors with TP53/RB1 co-inactivation | Exploits induced dependency on CDC7 | Inhibits upregulated CDC7 kinase | TP53/RB1 inactivation upregulates CDC7, creating a therapeutic vulnerability and sensitivity to this compound. | nih.govresearchgate.net |

| Small Cell Carcinoma Models (Lung and Prostate) | Response to standard chemotherapy | Extends response to cytotoxic agents | Not fully detailed in this context | Markedly extended response to standard cytotoxics like cisplatin (B142131) and irinotecan. | urotoday.comnih.govjove.comresearchgate.netnih.gov |

Key Proteins and Molecules in this compound's Mechanism

| Molecule/Protein | Role in Cancer | Interaction with this compound | Source |

|---|---|---|---|

| CDC7 (Cell Division Cycle 7) | A kinase essential for the initiation of DNA replication. Upregulated in certain tumors. | This compound is a direct inhibitor of CDC7 kinase activity. | nih.govresearchgate.net |

| MYC | A proto-oncogene and transcription factor that drives cell proliferation and is implicated in stemness and histological transformation. | Inhibition of CDC7 by this compound leads to the proteasome-mediated degradation of MYC. | urotoday.comnih.govresearchgate.net |

| TP53 | A critical tumor suppressor gene that regulates cell cycle and apoptosis. | Inactivation of TP53 (along with RB1) leads to CDC7 upregulation and dependency, creating sensitivity to this compound. | urotoday.comnih.govresearchgate.netnih.gov |

| RB1 (Retinoblastoma 1) | A tumor suppressor gene that controls cell cycle progression. | Inactivation of RB1 (along with TP53) leads to CDC7 upregulation and dependency, creating sensitivity to this compound. | urotoday.comnih.govresearchgate.netnih.gov |

| EGFR (Epidermal Growth Factor Receptor) | A receptor tyrosine kinase that promotes cell growth; mutations can drive lung cancer. | This compound is used in combination with EGFR inhibitors to overcome resistance. | researchgate.net |

| AR (Androgen Receptor) | A nuclear receptor crucial for the growth of prostate cancer. | This compound is used in combination with AR inhibitors to overcome resistance. | researchgate.net |

Sensitization to DNA-Damaging Chemotherapies

This compound has demonstrated a significant ability to sensitize cancer cells to the effects of DNA-damaging chemotherapeutic agents. As an inhibitor of cell division cycle 7 (CDC7) kinase, this compound induces replication stress, which can be exploited to enhance the efficacy of drugs that function by causing DNA damage. nih.gov Unbiased high-throughput chemical screening has revealed that the most pronounced synergistic antiproliferative effects occur when this compound is combined with DNA-damaging agents. nih.gov This sensitization effect is linked to the suppression of homologous recombination repair (HRR) activity, which delays the recovery from DNA double-strand breaks. nih.govresearchgate.net

Enhancement of PARP Inhibitor Activity

Preclinical studies indicate that this compound can potentiate the activity of poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govresearchgate.net By suppressing HRR activity, this compound can induce a state of "BRCAness" in cancer cells, including those with wild-type BRCA1 and BRCA2 genes. nih.govresearchgate.net This chemically induced BRCAness creates a synthetic lethality when combined with a PARP inhibitor, which targets an alternative DNA repair pathway. nih.gov

In multiple patient-derived xenograft (PDX) models, including those for breast cancer, the combination of this compound and the PARP inhibitor niraparib (B1663559) resulted in significantly improved antitumor efficacy compared to either agent alone. nih.gov This suggests that the combination could potentially overcome resistance to PARP inhibitors that arises from secondary mutations. nih.gov

Table 1: Preclinical Efficacy of this compound and Niraparib Combination in Breast Cancer Xenograft Models

| Model | BRCA Status | Treatment Group | Tumor Growth Inhibition | Source |

|---|---|---|---|---|

| MDA-MB-231 | Wild-Type | This compound + Niraparib | Significant Improvement | nih.gov |

| PHTX-147B | Wild-Type | This compound + Niraparib | Significant Improvement | nih.gov |

Synergy with Topoisomerase Inhibitors

A synergistic relationship has been identified between this compound and topoisomerase inhibitors. nih.gov In vitro screening has shown high synergy when this compound is combined with this class of drugs. nih.gov Specifically, preclinical studies in lung and prostate small cell carcinoma models have demonstrated that CDC7 inhibition with this compound markedly extends the therapeutic response to irinotecan, a topoisomerase I inhibitor. larvol.comnih.gov This combination is proposed as a strategy to treat neuroendocrine tumors, both de novo and after transformation. larvol.comnih.gov

Combination with Platinum Compounds

This compound enhances the cytotoxic effects of platinum-based chemotherapies. nih.gov In vitro screening has identified platinum compounds as having high synergistic antiproliferative effects when combined with this compound. nih.gov In vivo studies support this finding, showing that CDC7 inhibition extends the response to cisplatin in models of lung and prostate small cell carcinoma. larvol.comnih.gov In patient-derived xenograft models of small cell lung cancer (SCLC), the combination of this compound and cisplatin demonstrated notable synergy, suggesting its potential as a chemosensitizing strategy for neuroendocrine tumors. nih.gov

Table 2: In Vivo Efficacy of this compound and Cisplatin Combination in SCLC PDX Models

| SCLC PDX Model | SCLC Subtype | Treatment Group | Tumor Growth Inhibition | Source |

|---|---|---|---|---|

| Lx1231 | SCLC-A | This compound + Cisplatin | Significant Synergy | nih.gov |

| Lx33 | SCLC-N | This compound + Cisplatin | Significant Synergy | nih.gov |

Potential Synergy with Immunotherapy

Emerging research highlights the potential for a powerful synergy between this compound and immunotherapy, particularly immune checkpoint inhibitors. larvol.comncc.go.jp The mechanism underlying this synergy involves this compound's ability to induce DNA replication stress and chromosomal instability in cancer cells. ncc.go.jp This genomic instability leads to the activation of intracellular inflammatory responses, which in turn sensitizes the tumors to the effects of immune checkpoint blockade. ncc.go.jp

In preclinical studies using mouse allograft tumor models, the combination of this compound (TAK-931) and an anti-PD-1 antibody resulted in profoundly enhanced antiproliferative activity and stronger anti-tumor effects compared to either treatment administered alone. larvol.comncc.go.jp These findings suggest that targeting DNA replication stress with a CDC7 inhibitor like this compound could be a novel therapeutic strategy to improve the clinical benefits of conventional immunotherapy. larvol.comncc.go.jp

Table 3: Preclinical Efficacy of this compound and Anti-PD-1 Antibody Combination

| Mouse Model | Treatment Group | Outcome | Source |

|---|

Pharmacodynamic and Biomarker Research

Pharmacodynamic Markers of CDC7 Inhibition

Pharmacodynamic (PD) markers are essential for confirming that a drug is engaging its intended target and eliciting the expected biological response. For Simurosertib, research has focused on markers that directly reflect the inhibition of CDC7 kinase activity.

A primary and well-established pharmacodynamic marker for this compound is the phosphorylation status of the minichromosome maintenance 2 (MCM2) protein. larvol.comlarvol.comresearchgate.net CDC7 kinase specifically phosphorylates MCM2 at serine 40 (Ser40), a critical step for the initiation of DNA replication. researchgate.netnih.govaacrjournals.org Therefore, a reduction in the levels of phosphorylated MCM2 (pMCM2) serves as a direct indicator of this compound's target engagement and inhibitory activity. researchgate.net

Clinical studies have successfully utilized pMCM2 levels in skin biopsies and tumor tissue to assess the pharmacodynamic effects of this compound. aacrjournals.org A first-in-human phase I study demonstrated that this compound treatment led to a dose-dependent inhibition of pMCM2 in both skin and tumor samples, which correlated with drug exposure. aacrjournals.org This established pMCM2 as a valuable surrogate biomarker for confirming the biological activity of this compound in patients. aacrjournals.org In preclinical xenograft models, oral administration of this compound also resulted in a dose- and time-dependent inhibition of pMCM2 in tumor tissues. medchemexpress.com

The inhibition of CDC7-mediated MCM2 phosphorylation by this compound has been shown to suppress the proliferation of various cancer cells, including lung adenocarcinoma. researchgate.netnih.gov This highlights the functional consequence of target engagement as measured by pMCM2 levels.

Identification of Predictive Biomarkers for Response

Predictive biomarkers are critical for identifying patient populations that are most likely to respond to a specific therapy. Research into this compound has explored genetic alterations, gene expression signatures, and epigenetic modifications as potential predictors of sensitivity.

Alterations in tumor suppressor genes, particularly TP53 and RB1, have emerged as significant potential predictive biomarkers for this compound. The loss of both TP53 and RB1 is a key event in the development of neuroendocrine (NE) prostate cancer and is associated with the transformation of non-small cell lung cancer (NSCLC) into small cell lung cancer (SCLC). mdpi.commdpi.comresearchgate.net

Studies have shown that the loss of TP53 and RB1 activity in lung and prostate adenocarcinoma models induces a dependency on CDC7. mdpi.comresearchgate.net This suggests that tumors with these genetic alterations are particularly vulnerable to CDC7 inhibition. In preclinical models, this compound has demonstrated synergistic effects when combined with targeted therapies in the context of TP53 and RB1 loss, helping to prevent or delay neuroendocrine transformation. mdpi.comresearchgate.net For instance, in xenograft models of prostate cancer with TP53 and RB1 inactivation, the combination of this compound and enzalutamide (B1683756) showed enhanced antitumor activity. researchgate.net Similarly, in a patient-derived xenograft (PDX) model of EGFR-mutant NSCLC with TP53 and RB1 alterations, the combination of this compound and osimertinib (B560133) was more effective than either agent alone. researchgate.net

The prevalence of TP53 and RB1 alterations in various aggressive cancers underscores their potential as biomarkers for stratifying patients for this compound-based therapies. mdpi.comnih.gov

High expression of CDC7 at the mRNA and protein levels has been correlated with sensitivity to this compound in vitro. researchgate.net This suggests that tumors overexpressing CDC7 may be more dependent on its activity for survival and therefore more susceptible to its inhibition. larvol.com

Furthermore, the expression of the MYC proto-oncogene has been identified as a key factor in the mechanism of action of this compound, particularly in the context of neuroendocrine transformation. mdpi.comresearchgate.net Mechanistically, CDC7 has been shown to promote the protein stabilization and expression of MYC. mdpi.com Inhibition of CDC7 by this compound leads to the degradation of MYC, which in turn suppresses neuroendocrine transformation. researchgate.netresearchgate.net This link between CDC7 and MYC suggests that high MYC expression or amplification, which is common in some transformed cancers, could be a predictive biomarker for this compound's efficacy, especially in combination therapies. mdpi.comresearchgate.net

Epigenetic modifications, which regulate gene expression without altering the DNA sequence, are also being explored as potential biomarkers for this compound. nih.gov The regulation of CDC7 expression itself can be influenced by epigenetic factors. For example, the tumor suppressor p53 and the transcription factor E2F1 can bind to the CDC7 gene promoter to inhibit or promote its transcription, respectively. researchgate.net

Moreover, the expression of MCM2, the direct substrate of CDC7, is modulated by microRNAs (miRNAs), a class of non-coding RNAs that are key epigenetic regulators. researchgate.netnih.gov In lung adenocarcinoma, specific miRNAs such as miR-139-3p, miR-378a-5p, and miR-2110 have been found to control MCM2 expression. larvol.comlarvol.comresearchgate.netnih.gov These findings suggest that the epigenetic landscape of a tumor, including its miRNA profile, could influence its sensitivity to this compound by modulating the levels of key components in the DNA replication machinery. researchgate.net The investigation of broader epigenetic signatures, such as DNA methylation patterns and histone modifications, is an ongoing area of research to identify patients who may benefit from CDC7 inhibition. nih.govnih.gov

Biomarker-Driven Clinical Trial Design and Patient Stratification

The identification of pharmacodynamic and predictive biomarkers is fundamental to the implementation of biomarker-driven clinical trial designs for this compound. precisionformedicine.comcerbaresearch.com These designs, such as basket and umbrella trials, aim to enroll patients who are most likely to respond to treatment based on their tumor's molecular characteristics. e-crt.orgclinicalleader.com

By using predictive biomarkers like TP53/RB1 status, high CDC7 expression, or specific epigenetic signatures, patients can be stratified into subgroups that are more likely to benefit from this compound. aacrjournals.org This approach not only increases the efficiency of clinical trials by enriching the study population with likely responders but also moves oncology towards a more personalized medicine approach. cerbaresearch.comnih.gov

The use of pharmacodynamic markers like pMCM2 within these trials provides an early indication of target engagement and biological activity, allowing for the optimization of dosing and schedules. aacrjournals.org Integrating these biomarker strategies is crucial for accelerating the development of this compound and ensuring that it reaches the patients who will derive the most clinical benefit. precisionformedicine.com

Investigational Clinical Development

Phase I Clinical Studies in Advanced Solid Tumors

A first-in-human, Phase I dose-escalation study was conducted in Japan to determine the safety, tolerability, and other key parameters of Simurosertib in patients with advanced solid tumors. nih.govresearchgate.netnih.gov

The Phase I trial was an open-label, dose-escalation study utilizing an adaptive Bayesian logistic regression model to guide dose escalation and estimate the maximum tolerated dose (MTD). nih.gov

Patient Eligibility and Characteristics: Eligible participants were adults (aged ≥20 years) with histologically confirmed advanced solid tumors for whom no effective standard therapy was available. nih.govnih.gov Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. nih.gov Key exclusion criteria included primary brain tumors, seizures requiring antiepileptic treatment, and symptomatic or progressive central nervous system metastases. nih.gov

A total of 80 patients were enrolled in the study. aacrjournals.orgresearchgate.net All participants had received prior systemic treatment, and a significant majority (86%) presented with stage IV disease. aacrjournals.orgresearchgate.net

Dosing Schedules: The study evaluated four different oral dosing schedules for single-agent this compound, as detailed in the table below. nih.govaacrjournals.orgnih.gov

| Schedule ID | Dosing Regimen | Cycle Length | Starting Dose |

| Schedule A | Once daily for 14 days | 21 days | 30 mg |

| Schedule B | Once daily or twice daily for 7 days on, 7 days off | 28 days | 60 mg |

| Schedule D | Continuous once daily | - | 20 mg |

| Schedule E | Once daily for 2 days on, 5 days off | 21 days | 100 mg |

Data sourced from a Phase I, open-label, dose-escalation study of this compound. nih.govaacrjournals.org

A key objective of early clinical development is to establish a "proof of mechanism," demonstrating that the drug interacts with its intended molecular target in humans. eupati.eueupati.eu In the Phase I study of this compound, post-treatment pharmacodynamic effects that correlated with drug exposure were observed. nih.govnih.gov

The primary mechanism of this compound is the inhibition of CDC7 kinase, which in turn prevents the phosphorylation of the minichromosome maintenance-2 (MCM2) helicase complex component. aacrjournals.orgglpbio.com Treatment with this compound was shown to suppress the cellular phosphorylation of MCM2 at the Ser-40 site in a dose-dependent manner. glpbio.com This inhibition leads to a delay in the S phase of the cell cycle and activation of the DNA-damage checkpoint. glpbio.com The successful observation of these downstream effects in the clinical trial confirmed the drug's mechanism of action, and a recommended Phase II dose was selected that achieved this proof of mechanism. nih.govaacrjournals.orgresearchgate.net

The table below summarizes the observed partial responses. aacrjournals.org

| Tumor Type | Dosing Schedule | This compound Dose | Duration of Partial Response |

| Duodenal Squamous Cell Cancer | Schedule A | 30 mg | 2.1 months |

| Cervical Squamous Cell Cancer | Schedule A | 60 mg | 2.2 months |

| Esophageal Squamous Cell Cancer | Schedule A | 50 mg | 2.7 months |

Data sourced from a Phase I study in patients with advanced solid tumors. aacrjournals.org

Phase II Clinical Studies for Specific Cancer Types

Following the Phase I trial, this compound advanced to Phase II studies to further evaluate its safety, tolerability, and antitumor activity in specific patient populations. aacrjournals.orglarvol.com A key Phase II study (NCT03261947) was designed to assess the activity of this compound in participants with metastatic pancreatic cancer, metastatic colorectal cancer, and other advanced solid tumors. nih.govdrugbank.commedpath.com

This compound has been investigated in patients with metastatic pancreatic cancer as part of a completed Phase II clinical trial. drugbank.comdrugbank.com Preclinical studies using murine xenograft models of human pancreatic cancer had previously shown that treatment with this compound resulted in significant and irreversible tumor growth inhibition, providing a rationale for its clinical investigation in this cancer type. nih.govaacrjournals.org The Phase II study aimed to build on these findings by evaluating the drug's activity in this specific patient population. drugbank.com

Metastatic colorectal cancer was another key indication evaluated in Phase II trials for this compound. drugbank.comdrugbank.comozmosi.com Similar to pancreatic cancer, preclinical evidence from xenograft models of human colorectal cancer demonstrated significant antitumor activity with this compound. nih.govaacrjournals.org The compound was assessed in a completed Phase II study arm for patients with this malignancy to explore its therapeutic potential. drugbank.comdrugbank.com

Non-Small Cell Lung Cancer (NSCLC)

This compound has been investigated for its potential as a treatment for Non-Small Cell Lung Cancer (NSCLC). Preclinical studies in murine xenograft models of human lung cancer showed that treatment with this compound resulted in significant and irreversible inhibition of tumor growth. aacrjournals.org The compound advanced to clinical trials, including a Phase II study (NCT03261947) that evaluated its safety, tolerability, and activity in participants with various metastatic cancers, including NSCLC. drugbank.comozmosi.comdrugbank.com This trial, which was completed, assessed this compound in patients with metastatic disease who were on second-line therapy or greater. drugbank.comspringer.com Despite these investigations, the clinical development of this compound for NSCLC was ultimately discontinued (B1498344). springer.com

Table 1: Clinical Trial of this compound in Non-Small Cell Lung Cancer

| Clinical Trial ID | Phase | Title | Status | Conditions |

|---|

Esophageal Cancer

The clinical development of this compound also included investigations into its efficacy in esophageal cancer. drugbank.comozmosi.comspringer.com In a first-in-human, Phase I dose-escalation study (NCT02699749) involving patients with various advanced solid tumors, partial responses were observed in some patients, including one with esophageal cancer. aacrjournals.orgnih.gov This demonstrated preliminary activity in patients with advanced-stage, largely chemoresistant disease. aacrjournals.org Following the initial study, this compound was evaluated in a Phase II trial (NCT03261947) for patients with metastatic esophageal cancer, among other solid tumors. drugbank.comdrugbank.com This study focused on patients receiving second-line therapy or greater. springer.com

Table 2: Clinical Trials of this compound in Esophageal Cancer

| Clinical Trial ID | Phase | Title | Status | Conditions |

|---|---|---|---|---|

| NCT02699749 | 1 | A First-in-human, Dose-escalation Study of TAK-931 in Patients With Advanced Solid Tumors | Completed | Advanced Solid Tumors |

Discontinuation of Certain Clinical Development Programs

Despite early promising signs in preclinical and initial clinical studies, the development of this compound for several cancer indications was halted. As of December 31, 2022, Takeda Oncology discontinued the Phase II clinical development programs for this compound in the treatment of both metastatic Non-Small Cell Lung Cancer and metastatic Esophageal Cancer. springer.com The Phase I trial for late-stage, metastatic solid tumors was also discontinued on the same date. springer.com While the compound was found to be generally tolerable with a manageable safety profile in Phase I studies, the later phase trials for these specific cancers did not proceed toward regulatory submission. aacrjournals.orgresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Advanced Research Methodologies and Approaches

Structure-Activity Relationship (SAR) Studies for CDC7 Inhibitors

The development of potent and selective Cell Division Cycle 7 (CDC7) inhibitors, including Simurosertib, has been heavily reliant on Structure-Activity Relationship (SAR) studies. These studies systematically explore how chemical structure modifications of a compound affect its biological activity, providing a roadmap for optimizing drug candidates.

Rational drug design is a strategic approach that leverages the three-dimensional structure of a biological target to design and synthesize new drug molecules. nih.govdrugdesign.orgwikipedia.org This process is a significant departure from traditional trial-and-error methods. nih.gov The core of rational drug design involves identifying and optimizing lead compounds by incorporating detailed knowledge of the biochemical and structural characteristics of the target protein. nih.gov

In the context of CDC7 inhibitors, rational design efforts have focused on developing compounds that can effectively bind to the ATP-binding pocket of the CDC7 kinase. acs.orgplos.org For instance, the discovery of this compound (TAK-931) was the result of lead optimization efforts on a thieno[3,2-d]pyrimidinone scaffold. researchgate.netresearchgate.net This scaffold was identified as a promising starting point, and subsequent modifications were guided by the goal of enhancing potency and selectivity for CDC7. researchgate.netresearchgate.net A key principle applied in the design of this compound was to achieve a high degree of selectivity over other kinases, such as cyclin-dependent kinase 2 (Cdk2) and Rho-associated kinase 1 (ROCK1), to minimize off-target effects. caymanchem.com The design process often begins with a hypothesis that modulating a specific biological target will have therapeutic value, which, in this case, is the inhibition of CDC7 to induce replication stress and apoptosis in cancer cells. wikipedia.orgcaymanchem.com

The process typically involves the following steps:

Target Identification and Validation: Establishing that inhibiting CDC7 is a viable therapeutic strategy for cancer. nih.govnih.gov

Lead Identification: Discovering initial molecules that show inhibitory activity against CDC7, often through high-throughput screening or by starting from known kinase inhibitor scaffolds. plos.orgresearchgate.net

Lead Optimization: Systematically modifying the lead compound to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This is where SAR studies play a crucial role. acs.orgresearchgate.net

Computational methods are indispensable tools in modern drug discovery and SAR analysis. researchgate.net These approaches use computer modeling to predict how a molecule will interact with its target, thereby guiding the design of more effective drugs. researchgate.netucl.ac.uk

For CDC7 inhibitors, computational techniques such as homology modeling and molecular docking have been instrumental. acs.orgnih.gov In the absence of an experimentally determined crystal structure of CDC7, researchers have often used homology models based on the structures of related kinases like Cdk2. acs.org These models provide a three-dimensional representation of the CDC7 active site, allowing scientists to visualize how different chemical moieties of an inhibitor might interact with key amino acid residues. acs.orgnih.gov

Key computational approaches used in the SAR analysis of CDC7 inhibitors include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the inhibitor) when bound to a receptor (CDC7). nih.gov It was used to understand the high selectivity of certain CDC7 inhibitors for CDC7 over other kinases like ROCK2. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.netnih.gov Such models have been generated based on known CDC7 inhibitors to guide the design of new chemical scaffolds, like the dihydrothieno[3,2-d]-pyrimidin-4(1H)-one scaffold. researchgate.netnih.gov

These computational analyses help to rationalize the observed SAR and provide a predictive framework for designing next-generation inhibitors with improved properties. researchgate.netnih.gov

Interactive Data Table: SAR Findings for CDC7 Inhibitors

| Compound Class | Key Structural Features | Impact on Activity/Selectivity | Reference |

| Pyrrolopyridinones | Pyrrolopyridinone core | Source of potent and selective Cdc7 kinase inhibitors. | acs.org |

| Dihydrothieno[3,2-d]-pyrimidin-4(1H)-ones | Heteroaromatic hinge-binding moiety | Discovery of new, potent, and selective Cdc7 inhibitors. | nih.gov |

| Thieno[3,2-d]pyrimidinone Derivatives | Quinuclidine moiety | Led to the discovery of the potent and selective inhibitor this compound (TAK-931). | researchgate.netcaymanchem.com |

| Furanone Derivatives | Furanone core | Identification of a strong inhibitor of Cdc7 with excellent kinase selectivity. | researchgate.net |

Genetic Screens and Functional Validation in Preclinical Models

Genetic screens are powerful tools for identifying genes that are critical for cell survival or that influence the response to a particular drug. These screens, particularly when combined with functional validation in preclinical models, can uncover therapeutic vulnerabilities and mechanisms of drug resistance.

CRISPR-Cas9 technology has revolutionized genetic screening by enabling precise and large-scale interrogation of gene function. bohrium.comcam.ac.uk CRISPR-based screens can be used to identify genes whose loss or activation confers sensitivity or resistance to a drug. frontiersin.orgsynthego.com

In the context of CDC7 inhibition, genome-wide CRISPR-Cas9 screens have been employed to identify genes that modulate the cellular response to CDC7 inhibitors. bohrium.comnih.govresearchgate.net For example, a screen was conducted to find genes that, when lost, allow cells to proliferate in the presence of a CDC7 inhibitor. bohrium.comresearchgate.net This approach led to the identification of genes involved in the DNA replication stress response, such as those in the ATR signaling pathway. bohrium.com

Another CRISPR screen identified CDC7 as a potential therapeutic target in neuroendocrine-transformed lung tumors. researchgate.net This finding highlighted the sensitivity of this specific cancer subtype to CDC7 inhibition and suggested that this compound could be a valuable therapeutic option. researchgate.net Furthermore, a genome-scale CRISPR/Cas9 deletion screen in chemo-resistant small-cell lung cancer (SCLC) cells identified CDC7 as a promising target to enhance the efficacy of chemotherapy. frontiersin.orgnih.gov

These CRISPR screens provide a systematic way to uncover synthetic lethal interactions, where the inhibition of CDC7 is lethal to cancer cells only in the context of a specific genetic background. cam.ac.uk

Proteogenomic and Single-Cell Transcriptomic Analyses

Proteogenomics integrates proteomic data with genomic and transcriptomic data to provide a more comprehensive understanding of cancer biology. biocompare.comcancer.gov Single-cell transcriptomics, on the other hand, allows for the analysis of gene expression at the individual cell level, revealing cellular heterogeneity within a tumor. biocompare.comnih.gov

While specific proteogenomic or single-cell transcriptomic studies focused solely on this compound are not extensively detailed in the provided search results, these methodologies are crucial for understanding the broader context of CDC7 inhibition. For instance, single-cell transcriptomic analysis of lung and prostate cancer models revealed a transcriptional program associated with neuroendocrine transformation that was suppressed by CDC7 inhibition with this compound. researchgate.netasco.org This analysis demonstrated that CDC7 inhibition could prevent the emergence of a resistant, neuroendocrine phenotype. researchgate.net

These advanced analytical techniques can help to:

Identify biomarkers that predict response or resistance to this compound.

Elucidate the downstream effects of CDC7 inhibition on protein expression and signaling pathways. arxiv.org

Understand the heterogeneity of tumor response to treatment at a single-cell level. biocompare.com

The integration of these multi-omic approaches is essential for developing personalized medicine strategies for CDC7-targeted therapies. arxiv.org

Patient-Derived Xenograft (PDX) Models in Translational Research

Patient-derived xenograft (PDX) models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse. criver.comtd2inc.com These models are considered more clinically relevant than traditional cell line-based xenografts because they better preserve the histological and genetic characteristics of the original human tumor. criver.comnih.govnih.gov

PDX models have been instrumental in the preclinical evaluation of this compound and other CDC7 inhibitors. caymanchem.comresearchgate.net They provide a powerful platform for assessing the anti-tumor efficacy of a drug in a setting that more closely mimics the human disease. td2inc.com For example, this compound has been shown to reduce tumor growth in COLO 205 and SW948 mouse xenograft models. caymanchem.com

Furthermore, PDX models have been used to investigate the role of CDC7 in specific cancer contexts. In models of neuroendocrine transformation in lung and prostate cancer, this compound was able to suppress this transformation and significantly delay tumor relapse. researchgate.net PDX models were also used to demonstrate that this compound could enhance the efficacy of chemotherapy in vivo. nih.gov

The use of PDX models in translational research allows for:

Evaluation of drug efficacy across a diverse range of tumor subtypes. nih.gov

Identification of predictive biomarkers of response. researchgate.net

Testing of combination therapies. nih.gov

Future Directions and Therapeutic Implications

Further Elucidation of Molecular Mechanisms in Lineage Plasticity

Recent studies have highlighted the role of CDC7 in lineage plasticity, a process by which cancer cells change their identity to evade targeted therapies. This is particularly relevant in lung and prostate cancers, where tumors can transdifferentiate into a neuroendocrine (NE) subtype, which is associated with a poor prognosis. nih.govcsic.es

Upregulation of CDC7 has been observed as an early event in this neuroendocrine transformation, particularly in tumors with co-inactivation of the tumor suppressor genes TP53 and RB1. csic.esnih.gov This upregulation creates a dependency on CDC7, making cells sensitive to inhibitors like simurosertib. nih.govresearchgate.net A key mechanism by which this compound counteracts this transformation is by inducing the proteasome-mediated degradation of the MYC proto-oncoprotein. csic.esnih.govatsjournals.org MYC is a critical driver of stemness and histological transformation, and its degradation by this compound helps to suppress the shift to a neuroendocrine phenotype. nih.govresearchgate.netnih.gov

Further research is focused on dissecting the intricate signaling pathways governed by CDC7 that contribute to this cellular plasticity. Understanding these mechanisms in greater detail will be crucial for identifying patients at high risk of transformation and for developing more effective therapeutic interventions. nih.govatsjournals.org

Strategies for Preventing or Delaying Histological Transformation

Histological transformation, such as the shift from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), is a significant mechanism of acquired resistance to targeted therapies. atsjournals.orgmdpi.com The discovery of CDC7's role in this process has opened up new avenues for preventing or delaying this transformation. nih.govatsjournals.org

This compound has been shown to suppress neuroendocrine transdifferentiation in preclinical models, extending the efficacy of targeted therapies. csic.esnih.gov In tumors with TP53 and RB1 mutations, which are at a higher risk of transformation, CDC7 inhibition with this compound can prevent the emergence of the neuroendocrine phenotype. nih.govresearchgate.net This suggests a therapeutic strategy where CDC7 inhibitors could be used prophylactically in high-risk patients to maintain the original tumor histology and its sensitivity to initial therapies. nih.gov

Future strategies will likely involve identifying robust biomarkers, such as the combined loss of TP53 and RB1, to select patients who would most benefit from this preventative approach. mdpi.comtandfonline.com Long-term studies are needed to determine the optimal timing and duration of CDC7 inhibitor administration to effectively delay or prevent histological transformation. atsjournals.org

Optimization of Combination Therapy Regimens

The therapeutic potential of this compound is significantly enhanced when used in combination with other anticancer agents. patsnap.com The optimization of these combination regimens is a key area of ongoing research.

Table 1: Preclinical and Clinical Combination Strategies with this compound

| Combination Agent | Cancer Type | Rationale | Findings | Reference(s) |

| Chemotherapy | ||||

| Cisplatin (B142131) | Lung and Prostate Small Cell Carcinoma | Synergistic induction of apoptosis. | Markedly extended response to standard cytotoxics. | nih.govnih.gov |

| Irinotecan | Lung and Prostate Small Cell Carcinoma | Synergistic induction of apoptosis. | Markedly extended response to standard cytotoxics. | nih.govnih.gov |

| Targeted Therapy | ||||

| Enzalutamide (B1683756) (AR inhibitor) | Prostate Cancer | Prevent neuroendocrine transformation and overcome resistance. | Combination showed markedly prolonged efficacy and reverted the neuroendocrine phenotype in preclinical models. | nih.govresearchgate.net |

| Osimertinib (B560133) (EGFR inhibitor) | Non-Small Cell Lung Cancer (NSCLC) | Prevent neuroendocrine transformation and overcome resistance. | Combination outperformed either single agent in a patient-derived xenograft model of mixed NSCLC/SCLC histology. | nih.govmdpi.com |

| Other Kinase Inhibitors | ||||

| ATR/CHK1 inhibitors | Liver Cancer | Induce synthetic lethality through enhanced DNA replication stress. | Synergistic effects on cell proliferation and apoptosis in resistant liver cancer cells. | nih.govresearchgate.net |

| Allosteric AURKA inhibitors | General Cancer | Cross-sensitization through targeting different aspects of replication. | Enhanced cytotoxic effects observed in cancer cell lines. | researchgate.net |

| Immunotherapy | ||||

| Immune Checkpoint Inhibitors | General Cancer | CDC7 inhibition may increase tumor immunogenicity. | Preclinical findings suggest improved clinical benefits in combination. | larvol.compatsnap.com |

The rationale for these combinations often lies in creating a synthetic lethal interaction or overcoming resistance mechanisms. For instance, combining this compound with DNA-damaging agents like cisplatin or PARP inhibitors can amplify replication stress, leading to enhanced cancer cell death. patsnap.com Similarly, in hormone-driven cancers like prostate cancer, combining this compound with androgen receptor (AR) inhibitors can prevent the lineage plasticity that leads to resistance. nih.govmdpi.com

Future clinical trials will be essential to determine the optimal dosing schedules and patient populations for these combination therapies to maximize efficacy and minimize toxicity. larvol.comatsjournals.org

Development of Novel CDC7 Inhibitors and Analogues

While this compound is a potent and selective CDC7 inhibitor, the development of novel inhibitors and analogues is an active area of research. acs.orgashpublications.orgtandfonline.com The goal is to identify compounds with improved pharmacological properties, different resistance profiles, or the ability to overcome limitations of first-generation inhibitors. tandfonline.comnih.gov

Researchers are exploring a variety of chemical scaffolds beyond the thieno[3,2-d]pyrimidinone core of this compound, including pyrrolopyridinones and other heterocyclic structures. acs.orgtandfonline.com The identification of new scaffolds is important to mitigate potential off-target effects and to provide alternative options for patients who may develop resistance to this compound. tandfonline.comnih.gov

Next-generation inhibitors, such as XL413, are also being investigated. mdpi.comaacrjournals.org These compounds may offer different selectivity profiles or mechanisms of action, potentially expanding the therapeutic utility of CDC7 inhibition. mdpi.com The development of these novel agents will benefit from a deeper understanding of the CDC7 kinase structure and its interaction with inhibitors.

Expanding Target Indications Beyond Current Scope

The role of CDC7 in DNA replication and cell cycle control is fundamental to many types of cancer, suggesting that the therapeutic potential of this compound and other CDC7 inhibitors may extend beyond their current focus. ashpublications.orgaacrjournals.org

Initial clinical trials have investigated this compound in a range of advanced solid tumors, including colorectal, pancreatic, and esophageal cancers. aacrjournals.org Preclinical studies have shown activity in a broad spectrum of cancer cell lines, indicating a wide potential for application. caymanchem.com

Furthermore, research is uncovering the potential of CDC7 inhibitors in other malignancies:

Leukemia: Early studies with CDC7 inhibitors showed potent cytotoxic effects against leukemia and lymphoma cell lines, including those with multidrug resistance. ashpublications.org

Liver Cancer: In liver cancer cells resistant to ATR or CHK1 inhibitors, CDC7 inhibition has been shown to induce significant DNA replication stress, leading to synergistic anti-tumor effects when combined with these agents. nih.govresearchgate.net

KRAS-mutant cancers: Preclinical data suggests that cancer cell lines with KRAS mutations may be more sensitive to this compound, potentially due to a synthetic lethal interaction with the oncogenic stress induced by mutant KRAS. researchgate.netresearchgate.net

As our understanding of the molecular drivers of different cancers grows, so will the opportunities to identify new patient populations who may benefit from CDC7 inhibition.

Integration into Precision Oncology Frameworks

The future of cancer treatment lies in precision oncology, where therapies are tailored to the specific molecular characteristics of a patient's tumor. frontiersin.org The successful integration of this compound and other CDC7 inhibitors into this framework will depend on the identification and validation of predictive biomarkers. tandfonline.comnih.gov

Potential biomarkers for sensitivity to CDC7 inhibitors include:

TP53 and RB1 co-inactivation: As previously mentioned, tumors with these mutations show increased dependency on CDC7, making them prime candidates for treatment with this compound. nih.govresearchgate.netmdpi.com

High replication stress: Tumors with a high basal level of replication stress may be more vulnerable to the additional stress induced by CDC7 inhibition. nih.gov

KRAS mutations: The synthetic lethal relationship between KRAS mutations and CDC7 inhibition could be used to select patients for treatment. researchgate.net

CDC7 expression levels: While not always a direct predictor, high expression of CDC7 may indicate a dependency that can be exploited therapeutically. researchgate.net

The development of companion diagnostics to identify these biomarkers will be crucial for patient stratification in clinical trials and, ultimately, in clinical practice. nih.gov By targeting CDC7 in biomarker-selected populations, it may be possible to achieve greater therapeutic efficacy and improve outcomes for patients with a variety of cancers.

Q & A

Q. What is the primary mechanism of action of Simurosertib in cancer cells, and how can researchers validate it experimentally?

this compound selectively inhibits cell division cycle 7 (Cdc7) kinase, a critical regulator of DNA replication initiation. It binds ATP-competitively to Cdc7, disrupting phosphorylation of the DNA replication licensing factor MCM2 (IC50 = 17 nM in vitro), which induces replication stress and G2/S cell cycle arrest . To validate this mechanism:

- Use phospho-MCM2 assays (e.g., Western blot) in treated cancer cell lines (e.g., COLO 205) to confirm target engagement.

- Conduct cell cycle analysis (flow cytometry) to detect G2/S arrest.

- Measure proliferation EC50 values (e.g., 81 nM in COLO 205 cells) via assays like CellTiter-Glo .

Q. What in vitro and in vivo models are most appropriate for studying this compound’s antitumor activity?

- In vitro : Use cancer cell lines with RAS mutations (e.g., SW948), as this compound shows enhanced efficacy in these models due to replication stress vulnerability .

- In vivo : Employ xenograft models (e.g., COLO 205 or SW948 tumors in mice) with 80 mg/kg oral dosing to assess tumor growth inhibition and monitor phospho-MCM2 levels in tumor tissue .

Q. How should researchers design dose-response experiments to evaluate this compound’s selectivity?

- Compare this compound’s IC50 against Cdc7 (0.26 nM) with off-target kinases (e.g., Cdk2: 6,300 nM; ROCK1: 430 nM) using kinase profiling panels .